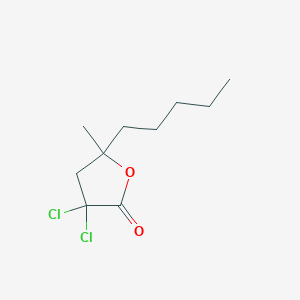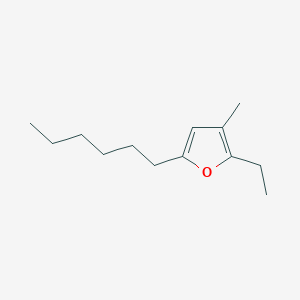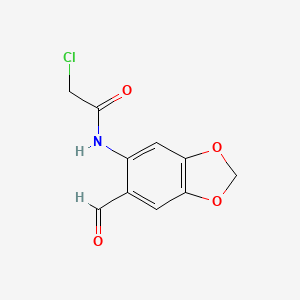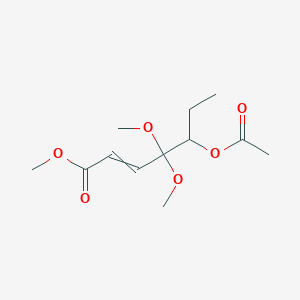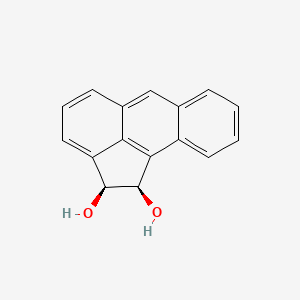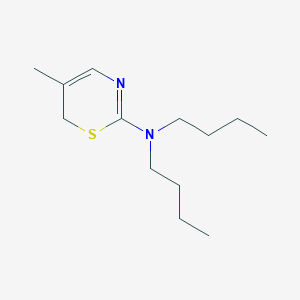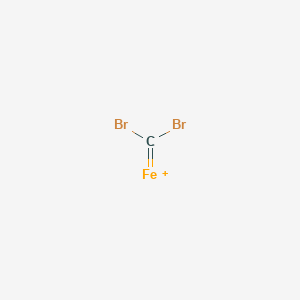
(Dibromomethylidene)iron(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dibromomethylidene)iron(1+) is a coordination compound featuring iron in a +1 oxidation state, coordinated with a dibromomethylidene ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Dibromomethylidene)iron(1+) typically involves the reaction of iron precursors with dibromomethylidene ligands under controlled conditions. One common method is the reaction of iron pentacarbonyl with dibromomethane in the presence of a base, which facilitates the formation of the desired coordination complex.
Industrial Production Methods: While specific industrial production methods for (Dibromomethylidene)iron(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (Dibromomethylidene)iron(1+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states or even elemental iron.
Substitution: Ligand substitution reactions can occur, where the dibromomethylidene ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents or other ligands in excess.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) or iron(II) species.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Its unique electronic properties may be explored for potential biological applications, such as enzyme mimetics.
Medicine: Research into its potential use in medical imaging or as a therapeutic agent is ongoing.
Industry: The compound could be used in the development of new materials with specific electronic or magnetic properties.
Mecanismo De Acción
The mechanism by which (Dibromomethylidene)iron(1+) exerts its effects is largely dependent on its electronic structure and the nature of its interactions with other molecules. The iron center can participate in redox reactions, facilitating electron transfer processes. The dibromomethylidene ligand can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical transformations.
Comparación Con Compuestos Similares
Iron(II) complexes: Such as ferrous sulfate, which is commonly used in various applications.
Iron(III) complexes: Like ferric chloride, known for its use in water treatment and as a catalyst.
Organometallic iron compounds: Including ferrocene, which has revolutionized organometallic chemistry.
Uniqueness: (Dibromomethylidene)iron(1+) is unique due to its specific ligand environment and the +1 oxidation state of iron, which is less common compared to the more stable +2 and +3 states
Propiedades
Número CAS |
90143-39-8 |
|---|---|
Fórmula molecular |
CBr2Fe+ |
Peso molecular |
227.66 g/mol |
Nombre IUPAC |
dibromomethylideneiron(1+) |
InChI |
InChI=1S/CBr2.Fe/c2-1-3;/q;+1 |
Clave InChI |
XIEYIUOBZMQCBM-UHFFFAOYSA-N |
SMILES canónico |
C(=[Fe+])(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


